Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzamido group, a thiadiazol group, and an ethyl benzoate group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamido group, the thiadiazol group, and the ethyl benzoate group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamido, thiadiazol, and ethyl benzoate groups would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The benzamido, thiadiazol, and ethyl benzoate groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the benzamido, thiadiazol, and ethyl benzoate groups could influence these properties .Scientific Research Applications
Chemistry and Synthetic Utility
- Protective Group Application : In the realm of synthetic chemistry, dimethylbenzamide derivatives have been utilized as temporary protecting groups for vicinal diols, showcasing their utility in selective acylation processes. This application underlines the versatility of dimethylbenzamide and related compounds in facilitating complex synthetic pathways (Hanessian & Moralioglu, 1972).
Biological Activities
- Antimicrobial Agents : Quinazoline derivatives, incorporating a thiadiazole moiety, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
- Cytotoxic Agents : Novel thiadiazole derivatives have been investigated for their antitumor activities against various human tumor cell lines, revealing that certain compounds exhibit significant inhibitory effects, pointing towards their potential in cancer therapy (Almasirad et al., 2016).
- Glutaminase Inhibitors : The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs have been explored as inhibitors of kidney-type glutaminase (GLS), showcasing their potential in cancer treatment by attenuating cancer cell growth (Shukla et al., 2012).
- Drug Binding Studies : The binding characteristics of thiadiazole derivatives to human serum albumin (HSA) have been studied to understand their pharmacokinetic mechanisms, indicating the significance of such interactions in drug development (Karthikeyan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-30-20(29)15-7-9-17(10-8-15)23-18(27)12-31-22-26-25-21(32-22)24-19(28)16-6-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIEWXNZJMRME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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